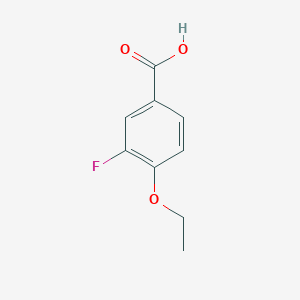4-Ethoxy-3-fluorobenzoic acid
CAS No.: 5710-64-5
Cat. No.: VC2267101
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5710-64-5 |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | 4-ethoxy-3-fluorobenzoic acid |
| Standard InChI | InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
| Standard InChI Key | PRBYLMBZCTVHIP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)O)F |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)O)F |
Introduction
Chemical Structure and Identification
4-Ethoxy-3-fluorobenzoic acid is characterized by a benzene ring with three key substituents: a carboxylic acid group (-COOH), an ethoxy group (-OCH2CH3), and a fluorine atom. The ethoxy group is positioned at the para position (C-4) relative to the carboxylic acid, while the fluorine atom is attached at the meta position (C-3) . This specific arrangement of functional groups contributes to the compound's unique chemical and biological properties.
The chemical identifiers for 4-Ethoxy-3-fluorobenzoic acid are presented in the following table:
| Identifier Type | Value |
|---|---|
| Chemical Formula | C9H9FO3 |
| CAS Number | 5710-64-5 |
| Molecular Weight | 184.16 g/mol |
| InChI | InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
| InChI Key | PRBYLMBZCTVHIP-UHFFFAOYSA-N |
| SMILES | O=C(O)C1=CC=C(OCC)C(F)=C1 |
Table 1: Chemical Identifiers of 4-Ethoxy-3-fluorobenzoic acid
Physical and Chemical Properties
Chemical Reactivity
The reactivity of 4-Ethoxy-3-fluorobenzoic acid is determined by its three functional groups:
-
The carboxylic acid group (-COOH) can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation with bases.
-
The ethoxy group (-OCH2CH3) at the para position can undergo cleavage reactions in acidic conditions and may participate in substitution reactions under specific catalytic conditions.
-
The fluorine atom, characterized by high electronegativity, influences the electron distribution within the benzene ring, affecting both the reactivity of the ring and the acidity of the carboxylic acid group .
The presence of the fluorine atom significantly alters the compound's reactivity compared to non-fluorinated analogs, making it useful in various chemical applications, including pharmaceuticals and agrochemicals .
| Synthetic Approach | Description |
|---|---|
| Ethoxylation of 3-fluorobenzoic acid | Introduction of the ethoxy group at the para position through nucleophilic aromatic substitution or metal-catalyzed coupling |
| Oxidation of 4-ethoxy-3-fluorobenzaldehyde | Conversion of the corresponding aldehyde to the carboxylic acid using oxidizing agents |
| Carboxylation of 4-ethoxy-3-fluorobenzene | Direct carboxylation using carbon dioxide and appropriate metal catalysts |
| Hydrolysis of 4-ethoxy-3-fluorobenzoic acid esters | Conversion of an ester derivative to the free carboxylic acid |
Table 2: Potential Synthetic Routes for 4-Ethoxy-3-fluorobenzoic acid
The optimal synthetic route would depend on factors such as availability of starting materials, desired scale of production, and economic considerations.
Industrial Production Considerations
In industrial settings, the production of 4-Ethoxy-3-fluorobenzoic acid likely involves optimized processes that consider:
-
Reaction scalability and efficiency
-
Use of continuous flow processes versus batch reactions
-
Purification methods to achieve high-purity product
-
Environmental impact and waste management
-
Cost-effectiveness of reagents and catalysts
Biochemical Properties and Pharmacological Profile
Metabolic Considerations
The metabolism of 4-Ethoxy-3-fluorobenzoic acid in biological systems would likely involve:
-
Phase I metabolism: Potential oxidation of the ethoxy group
-
Phase II metabolism: Conjugation reactions at the carboxylic acid functionality, such as glucuronidation or formation of glycine conjugates
The presence of the fluorine atom typically increases metabolic stability by blocking potential sites of oxidative metabolism, a property frequently exploited in drug design.
Research Applications
4-Ethoxy-3-fluorobenzoic acid serves as an important building block in organic synthesis and finds applications across multiple research domains:
Applications in Chemical Research
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a versatile building block for complex molecules |
| Medicinal Chemistry | Serves as a scaffold for drug candidates |
| Materials Science | Component in specialized polymers and materials |
| Fluorine Chemistry | Model compound for studying fluorine effects in organic molecules |
Table 3: Research Applications of 4-Ethoxy-3-fluorobenzoic acid
Derivative Compounds
The 4-Ethoxy-3-fluorobenzoic acid structure serves as a foundation for various derivatives with modified properties. One such derivative is the 3-(diethylamino)propyl ester hydrochloride (CAS: 5710-76-9), which has been documented in chemical databases .
This ester derivative introduces additional functional groups that can alter the parent compound's:
The existence of such derivatives demonstrates the compound's versatility as a chemical building block.
Comparison with Related Compounds
To better understand the unique properties of 4-Ethoxy-3-fluorobenzoic acid, it is instructive to compare it with structurally similar compounds:
Table 4: Comparison with Structurally Related Compounds
These structural variations lead to significant differences in physical properties, chemical reactivity, and potential biological activities.
Current Research Trends and Future Directions
Current research involving 4-Ethoxy-3-fluorobenzoic acid and related compounds focuses on several key areas:
-
Development of more efficient synthetic routes with higher yields and fewer byproducts
-
Exploration of novel applications in pharmaceutical research, particularly as building blocks for drug candidates targeting specific biological pathways
-
Investigation of structure-activity relationships to understand how structural modifications affect biological activity
-
Use in coordination chemistry as ligands for metal complexes with potential applications in catalysis
Future research directions may include:
-
Comprehensive evaluation of biological activities across various targets and pathways
-
Development of novel derivatives with enhanced properties for specific applications
-
Exploration of green chemistry approaches for more sustainable synthesis methods
-
Investigation of potential applications in materials science, such as polymer additives or components in advanced materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume